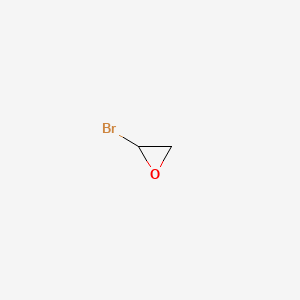

Bromooxirane

Description

Structure

3D Structure

Properties

CAS No. |

37497-56-6 |

|---|---|

Molecular Formula |

C2H3BrO |

Molecular Weight |

122.95 g/mol |

IUPAC Name |

2-bromooxirane |

InChI |

InChI=1S/C2H3BrO/c3-2-1-4-2/h2H,1H2 |

InChI Key |

XOOVDXMNWOFROX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)Br |

Origin of Product |

United States |

Synthetic Methodologies for Bromooxirane and Its Derivatives

Classical Approaches to Bromooxirane Synthesis

Base-Mediated Cyclization of Halohydrins (e.g., Glycerol (B35011) Dibromohydrin)

A traditional and fundamental method for synthesizing substituted oxiranes involves the base-mediated intramolecular cyclization of halohydrins. In the context of this compound synthesis, a relevant precursor is glycerol dibromohydrin. Specifically, 2,3-dibromopropan-1-ol can undergo cyclization in the presence of a base to form 1-bromomethyloxirane. researchgate.net This reaction proceeds via deprotonation of the hydroxyl group, followed by an intramolecular nucleophilic attack of the resulting alkoxide on the adjacent carbon bearing a bromine atom, displacing the bromide ion and forming the oxirane ring. The reaction mechanism suggests that the cyclizing agents can be transformed into oxirane derivatives. researchgate.net

The choice of base and reaction conditions can influence the efficiency and selectivity of the cyclization. While strong bases are often employed, the reaction can also proceed in weakly basic media. researchgate.net The synthesis of bromohydrins from glycerol, such as α,γ-dibromohydrin (1,3-DBH), has been achieved using reagents like bromotrimethylsilane (B50905) (TMSBr). unifi.it This precursor can then potentially be used in subsequent cyclization reactions.

Advanced Synthetic Strategies for this compound Precursors

Enzymatic Dihydroxylation Routes to Halogenated Dihydrocatechols

Chemoenzymatic strategies offer a powerful approach to generating chiral precursors for complex molecule synthesis. mdpi.comnih.govnih.govuni-hannover.de One such strategy involves the enzymatic dihydroxylation of halogenated aromatic compounds. researchgate.net For instance, the whole-cell mediated biotransformation of bromobenzene (B47551) can produce enantiomerically pure cis-1,2-dihydrocatechol 3 on a large scale. acs.org These halogenated cis-dihydrodiols are versatile building blocks in organic synthesis. acs.organu.edu.au

The utility of these enzymatic methods is highlighted by their application in the synthesis of natural products. For example, the enantiodivergent synthesis of certain compounds can be achieved by leveraging the enzymatic dihydroxylation of substrates like p-iodobromobenzene. nih.gov The resulting diol can then undergo further chemical transformations. While direct enzymatic synthesis of this compound itself is not the primary focus, the creation of these chiral halogenated precursors is a critical advanced strategy for accessing complex molecules that may incorporate a this compound moiety or be further elaborated to it. The enzymes used, often dioxygenases, can introduce hydroxyl groups with high stereoselectivity, a feature that is often difficult to achieve with traditional chemical methods. nih.govmdpi.com

Epoxidation Reactions of Bromoallenes for this compound Formation

The epoxidation of bromoallenes presents a direct route to this compound derivatives, specifically bromoallene oxides. figshare.comrsc.org Research has shown that the epoxidation of bromoallenes using reagents like dimethyldioxirane (B1199080) (DMDO) can lead to the formation of α,β-unsaturated carboxylic acids under the reaction conditions. figshare.comrsc.orgrsc.org This transformation is proposed to proceed through a bromoallene oxide intermediate which then undergoes a spontaneous rearrangement. figshare.comrsc.orgrsc.org

The stability of the resulting bromoallene oxide is highly dependent on the substituents. While many are transient intermediates, researchers have successfully synthesized and characterized the first stable bromoallene oxides by using bulky substituents like adamantyl groups. chemistryviews.orgdntb.gov.ua These stable derivatives were prepared by the DMDO epoxidation of 1-bromo-1,3-di-tert-alkylallenes, yielding E-1-bromoallene oxides as single diastereomers. chemistryviews.org One such compound was even crystalline, allowing for its characterization by X-ray crystallography, the first for any allene (B1206475) oxide. chemistryviews.org The synthesis of the bromoallene precursors themselves can be achieved from propargyl alcohols. nih.govmanac-inc.co.jp

Table 1: Epoxidation of Bromoallenes

| Epoxidizing Agent | Substrate | Product Type | Key Finding |

| Dimethyldioxirane (DMDO) | Unsubstituted Bromoallenes | α,β-Unsaturated Carboxylic Acids | Proceeds via an unstable bromoallene oxide intermediate that rearranges. figshare.comrsc.orgrsc.org |

| Dimethyldioxirane (DMDO) | 1-Bromo-1,3-di-tert-alkylallenes | Stable Bromoallene Oxides | Bulky substituents provide stability, allowing for isolation and characterization. chemistryviews.orgdntb.gov.ua |

Green Chemistry Approaches in this compound Synthesis

Heterogeneous Nanocatalysis in this compound Functionalization

While not directly focused on the synthesis of the this compound ring itself, heterogeneous nanocatalysis plays a significant role in the subsequent functionalization of epoxides, including this compound, through ring-opening reactions. nih.govrsc.org This approach aligns with green chemistry principles by often utilizing eco-friendly conditions, such as water as a solvent, and employing recyclable catalysts. nih.govrsc.org

Nanocatalysts, which bridge the gap between homogeneous and heterogeneous catalysis, offer high efficiency, selectivity, and stability. researchgate.netwiley-vch.de Various nanocatalysts have been developed for the ring-opening of epoxides with nucleophiles like amines and alcohols. pcbiochemres.com For example, a magnetic hybrid nanocomposite, GO/SrFe12O19, has been shown to be a highly efficient and recyclable catalyst for the regioselective ring-opening of epoxides with amines in water. nih.govrsc.orgresearchgate.net Similarly, zinc oxide nanoparticles, synthesized via green methods, have proven effective in catalyzing epoxide ring-opening reactions. pcbiochemres.com

The development of these nanocatalysts is crucial for the "functionalization" aspect of this compound chemistry, allowing for the creation of more complex molecules. nih.govmdpi.comrsc.org The ability to perform these reactions under mild and environmentally benign conditions with a catalyst that can be easily recovered and reused is a significant advancement. nih.govresearchgate.net

Table 2: Heterogeneous Nanocatalysts for Epoxide Functionalization

| Nanocatalyst | Reaction Type | Key Features |

| GO/SrFe12O19 | Ring-opening with amines | High efficiency, magnetic separability, recyclable, eco-friendly conditions (water solvent). nih.govrsc.org |

| Zinc Oxide (ZnO) NPs | Ring-opening with amines and alcohols | Green synthesis method, high efficiency, good regioselectivity. pcbiochemres.com |

| MIL-101(Fe) | Ring-opening with indoles | Highly active, regioselective, heterogeneous solid Lewis acid catalyst. researchgate.net |

Ionic Liquid Applications in this compound Derivatization

Ionic liquids (ILs) are increasingly recognized as versatile solvents and catalysts in organic synthesis due to their unique properties, such as low vapor pressure, thermal stability, and tunable nature. sigmaaldrich.commdpi.com Their application in the derivatization of epoxides, including this compound, is an area of growing interest. While direct studies on this compound are limited, the principles of IL-catalyzed reactions for other epoxides can be extrapolated.

Ionic liquids can act as both a solvent and a catalyst, facilitating various chemical transformations. ajol.inforsc.org Acidic or basic ILs can catalyze the ring-opening of epoxides with a variety of nucleophiles. For instance, acidic ILs like 1-methylimidazolium (B8483265) hydrogen sulfate (B86663) ([Hmim]HSO4) have been shown to catalyze condensation reactions efficiently. ajol.info This type of catalysis could be applied to the reaction of this compound with nucleophiles to create a diverse range of derivatives.

The "task-specific" nature of ionic liquids allows for their design to perform specific functions in a reaction. mdpi.comconicet.gov.ar For example, an IL could be designed to not only catalyze a reaction but also to enhance the solubility of reactants and simplify product separation. mdpi.commdpi.com This is particularly advantageous in creating more sustainable and efficient synthetic processes. benthamscience.com The recyclability of many ionic liquids further adds to their appeal as environmentally friendlier alternatives to traditional volatile organic solvents. sigmaaldrich.comajol.info

Table 1: Examples of Ionic Liquids and Their Potential Applicability in Epoxide Derivatization

| Ionic Liquid Type | Potential Application in this compound Chemistry | Key Advantages |

|---|---|---|

| Acidic Imidazolium (B1220033) Salts (e.g., [Hmim]HSO4) | Catalysis of ring-opening reactions with nucleophiles. | High catalytic activity, potential for recyclability. ajol.info |

| Task-Specific ILs | Acting as both solvent and catalyst to control reaction pathways and simplify workup. | Tunable properties for specific reactions, improved efficiency. mdpi.comconicet.gov.ar |

| Supported Ionic Liquids (SILs) | Heterogeneous catalysis, allowing for easy separation and reuse of the catalyst. | High surface area, circumvents mass transport issues, suitable for continuous flow reactors. ua.pt |

Stereoselective Synthesis of Chiral this compound and its Enantiomers

The synthesis of enantiomerically pure epoxides is of significant importance in the pharmaceutical and fine chemical industries, as the biological activity of many compounds is dependent on their stereochemistry. nih.govnih.gov Several methods have been developed for the stereoselective synthesis of chiral epoxides, which are applicable to the production of enantiopure this compound.

Hydrolytic Kinetic Resolution (HKR) Techniques for Enantiopure Epoxides

Hydrolytic kinetic resolution (HKR) is a powerful method for obtaining enantiopure epoxides from a racemic mixture. wikipedia.orgunipd.it This technique utilizes a chiral catalyst to selectively hydrolyze one enantiomer of the epoxide, leaving the other enantiomer unreacted and in high enantiomeric excess. wikipedia.orgwur.nl

The development of chiral (salen)Co(III) complexes by Jacobsen and coworkers has made HKR a highly practical and general method for the resolution of terminal epoxides. unipd.itnih.govsigmaaldrich.com The reaction uses water as the nucleophile and can be performed with low catalyst loadings. unipd.it The process yields both the unreacted epoxide and the resulting 1,2-diol in high enantiomeric purity. wikipedia.orgunipd.it This method has been successfully applied to a wide range of epoxides, including those with functional groups like halides, suggesting its applicability to the resolution of racemic this compound. unipd.itsigmaaldrich.com

Table 2: Key Features of Hydrolytic Kinetic Resolution (HKR)

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Chiral (salen)Co(III) complexes are highly effective. | unipd.itnih.gov |

| Reactant | Water is used as the resolving agent. | unipd.it |

| Products | Yields both highly enantioenriched epoxide and 1,2-diol. | wikipedia.orgunipd.it |

| Scope | Applicable to a wide variety of terminal epoxides. | unipd.itnih.gov |

| Practicality | Low catalyst loadings and potential for catalyst recycling. | unipd.itsigmaaldrich.com |

The mechanism of the (salen)Co(III)-catalyzed HKR is understood to involve a cooperative bimetallic pathway where one cobalt complex acts as a Lewis acid to activate the epoxide, and another delivers the hydroxide (B78521) nucleophile. nih.gov This well-defined mechanism is responsible for the high stereoselectivity and broad substrate scope of the reaction. nih.gov

Asymmetric Catalysis in Epoxide Ring-Opening Reactions

Asymmetric catalysis provides a direct route to enantiomerically enriched products from prochiral or racemic starting materials. units.it In the context of epoxides, asymmetric ring-opening (ARO) reactions with various nucleophiles are a key strategy for producing chiral building blocks. units.itresearchgate.net

Metal-salen complexes, particularly those of chromium and cobalt, have proven to be effective catalysts for the ARO of meso-epoxides. nih.govunits.it For example, the (salen)CrN3 complex can catalyze the addition of TMSN3 to meso-epoxides with high enantioselectivity. nih.govunits.it While this is demonstrated on meso-epoxides, the principles of asymmetric catalysis can be extended to the kinetic resolution of racemic epoxides like this compound.

Furthermore, chiral metal-organic frameworks (MOFs) have emerged as promising heterogeneous catalysts for asymmetric reactions, including the ring-opening of epoxides. mdpi.com These materials offer the advantages of easy separation and recyclability. For instance, a tripartite MTV-MOF has been shown to catalyze the epoxidation of alkenes followed by ring-opening with nucleophiles, achieving high conversions and enantioselectivities. mdpi.com

Biocatalytic Pathways for Chiral Halohydrins as this compound Intermediates

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.govmdpi.comsymeres.com Enzymes can operate under mild conditions and often exhibit excellent chemo-, regio-, and enantioselectivity. nih.govsymeres.com For the synthesis of chiral this compound, a key biocatalytic strategy involves the use of halohydrin dehalogenases (HHDHs).

Halohydrin dehalogenases catalyze the reversible dehalogenation of vicinal haloalcohols to form the corresponding epoxides. researchgate.net This enzymatic reaction can be used for the kinetic resolution of racemic halohydrins or for the direct, enantioselective synthesis of epoxides. By using a specific HHDH, it is possible to produce one enantiomer of this compound from a corresponding brominated diol or a prochiral starting material.

Table 3: Enzymes in the Synthesis of Chiral Epoxides and Intermediates

| Enzyme Class | Reaction Catalyzed | Application in this compound Synthesis | Reference |

|---|---|---|---|

| Halohydrin Dehalogenase (HHDH) | Reversible dehalogenation of vicinal haloalcohols to epoxides. | Enantioselective synthesis of this compound from a brominated precursor. | researchgate.net |

| Ketoreductase | Enantioselective reduction of ketones to chiral alcohols. | Synthesis of chiral halohydrin precursors for this compound. | nih.gov |

| Lipase/Protease | Kinetic resolution of racemic alcohols or esters. | Resolution of racemic precursors to chiral halohydrins. | ethernet.edu.et |

| Epoxide Hydrolase | Kinetic resolution of racemic epoxides by hydrolysis. | Resolution of racemic this compound. | ethernet.edu.et |

Chemical Reactivity and Mechanistic Investigations of Bromooxirane

Epoxide Ring-Opening Reactions

The three-membered ring of epoxides, including bromooxirane, is characterized by significant ring strain, making it susceptible to ring-opening reactions by various nucleophiles. libretexts.orglibretexts.org These reactions can proceed through different mechanisms depending on the reaction conditions, particularly the nature of the nucleophile and the presence or absence of a catalyst. libretexts.orglibretexts.org

The ring-opening of unsymmetrical epoxides like this compound is governed by regioselectivity, where the nucleophile preferentially attacks one of the two carbon atoms of the epoxide ring. d-nb.info The outcome is largely dependent on the reaction conditions (acidic or basic/nucleophilic). libretexts.orgd-nb.info

Under basic or neutral conditions with a strong nucleophile, the reaction proceeds via an S_N2 mechanism. libretexts.orglibretexts.org In this mechanism, the nucleophile attacks the less sterically hindered carbon atom. libretexts.orgmagtech.com.cn This preference is due to steric hindrance, where the path to the less substituted carbon is more accessible for the incoming nucleophile. d-nb.infomagtech.com.cn For this compound, this would typically be the carbon atom not bearing the bromine atom, assuming the bromine substituent imparts greater steric bulk. The potent nucleophile directly displaces the oxygen atom in a backside attack, forcing the ring to open. libretexts.org The driving force for this reaction, despite the poor leaving group nature of the resulting alkoxide, is the relief of the significant ring strain inherent in the epoxide ring. libretexts.orglibretexts.org

The regioselectivity can be influenced by a balance between steric and electronic effects. magtech.com.cn While strong nucleophiles are primarily directed by steric hindrance, weaker nucleophiles might show varied selectivity. magtech.com.cn

Table 1: Regioselectivity of Epoxide Ring-Opening

| Condition | Dominant Mechanism | Site of Nucleophilic Attack | Controlling Factor | Product Type |

|---|---|---|---|---|

| Basic / Strong Nucleophile | S_N2 | Less substituted carbon libretexts.orglibretexts.orgmagtech.com.cn | Steric Hindrance d-nb.infomagtech.com.cn | "B" Type Product libretexts.org |

| Acidic / Weak Nucleophile | S_N1-like | More substituted carbon libretexts.orgd-nb.infomagtech.com.cn | Electronic Effects (Carbocation Stability) d-nb.info | "A" Type Product libretexts.org |

Epoxide ring-opening reactions are often stereospecific, meaning the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.com In nucleophilic ring-opening processes that follow an S_N2 mechanism, the reaction proceeds with an inversion of configuration at the carbon center that is attacked. libretexts.org This is a hallmark of the S_N2 reaction, where the nucleophile attacks from the side opposite to the leaving group (the epoxide oxygen). libretexts.orglibretexts.org

For a chiral this compound, this backside attack results in a predictable stereochemical outcome. For instance, the reaction under basic or neutral conditions leads to the formation of a trans product, where the nucleophile and the hydroxyl group (formed from the epoxide oxygen after protonation) are on opposite faces of the original C-C bond. libretexts.orgthieme-connect.de

Metal-salen complexes are effective catalysts for the asymmetric ring-opening of epoxides. mdpi.commdpi.com These complexes, typically featuring metals like aluminum, cobalt, or chromium, function as Lewis acids. mdpi.comnih.gov The metal center coordinates to the epoxide oxygen, activating the ring towards nucleophilic attack. mdpi.com This coordination polarizes the C-O bonds, making the carbon atoms more electrophilic and the oxygen a better leaving group.

In a proposed catalytic cycle involving an Al(salen) complex, the complex first acts as a Lewis acid to coordinate and activate the epoxide. mdpi.com This facilitates the ring-opening by a nucleophile, such as a bromide ion. mdpi.com Bifunctional metal-salen complexes, which contain both a Lewis acidic metal center and a nucleophilic co-catalyst unit on the ligand, have been developed to efficiently catalyze the reaction of epoxides with species like CO2 under mild, solvent-free conditions. nih.gov These catalysts are often recoverable and can be reused multiple times without a significant loss of activity. nih.gov The versatility of salen ligands allows for fine-tuning of the catalyst's steric and electronic properties to achieve high stereoselectivity and efficiency in various transformations, including polymerization and kinetic resolution of epoxides. bldpharm.com

Under acidic conditions, the mechanism of epoxide ring-opening changes significantly, which in turn alters the regioselectivity. d-nb.infomasterorganicchemistry.com The reaction begins with the protonation of the epoxide oxygen by the acid, creating a good leaving group (a hydroxyl group). libretexts.orglibretexts.orgmasterorganicchemistry.com This protonation activates the epoxide, and the C-O bonds begin to weaken. libretexts.org

Research on a specific bromo oxirane derivative, methyl 2-bromomethyl-6,7-epoxyhept-2-enoate, demonstrated how different acid catalysts can direct the outcome of ring expansion. capes.gov.brresearchgate.netrsc.org Treatment with Lewis acids such as TiBr₄, MgBr₂, and ZnBr₂ predominantly yielded a tetrahydrofuran (B95107) derivative. capes.gov.brresearchgate.netrsc.org In contrast, using a silver salt like AgNO₃/KPF₆ favored the formation of a tetrahydropyran (B127337) derivative. capes.gov.brresearchgate.netrsc.org This highlights the crucial role of the acid catalyst in controlling the reaction pathway. Similarly, the acid-mediated ring-opening of bromoindene oxide is a key step in the synthesis of certain ligands, where the reaction proceeds via the formation of a benzylic carbenium ion. nih.gov

Table 2: Effect of Acid Catalysts on Ring-Opening of Methyl 2-bromomethyl-6,7-epoxyhept-2-enoate

| Acid Catalyst | Major Product |

|---|---|

| TiBr₄, MgBr₂, ZnBr₂ | Tetrahydrofuran derivative capes.gov.brresearchgate.netrsc.org |

| AgNO₃/KPF₆ | Tetrahydropyran derivative capes.gov.brresearchgate.netrsc.org |

Catalytic Modulations of Ring-Opening Reactions

Metal-Salen Complex Catalysis

Cycloaddition Reactions Involving this compound

Cycloaddition reactions are chemical reactions in which two or more unsaturated molecules combine to form a cyclic adduct. libretexts.org The most well-known example is the Diels-Alder, or [4+2], cycloaddition. libretexts.org While direct studies on this compound as a dienophile are limited in the provided context, the influence of halogen substituents on cycloaddition reactivity is a known phenomenon.

For instance, studies on other systems, such as the intramolecular Diels-Alder reaction of N-alkenyl substituted furanyl amides, have shown that the presence of a bromine atom on the furan (B31954) ring significantly enhances the reaction rate compared to the unsubstituted version. researchgate.net This rate enhancement is attributed to the bromine substitution increasing the reactant's energy and stabilizing the product, which decreases the activation enthalpy. researchgate.net The electronegative bromine atom shows a preference for attachment to a more alkylated framework in the product. researchgate.net This principle suggests that the bromo substituent on this compound could influence its reactivity in cycloaddition reactions, potentially by modifying the electronic properties of the molecule.

Carbon Dioxide Coupling for Cyclic Carbonate Synthesis

The reaction of epoxides with carbon dioxide (CO₂) is a highly atom-economical process for the synthesis of cyclic carbonates, which are valuable compounds used as polar aprotic solvents, electrolytes, and precursors for polymers. researchgate.netnih.govyoutube.com Due to the high thermodynamic and kinetic stability of CO₂, this transformation typically requires a catalyst to proceed efficiently. researchgate.netrsc.org The general mechanism for this coupling reaction involves two main stages: the activation of the epoxide and the insertion of carbon dioxide. rsc.org

Catalytic systems for this process are diverse, including metal-based complexes and organocatalysts. youtube.comrsc.org A common strategy involves a dual-catalyst system comprising a Lewis acid and a nucleophile. researchgate.net The Lewis acid (e.g., a metal salt like ZnBr₂) activates the epoxide by coordinating to the oxygen atom, making the ring more susceptible to nucleophilic attack. A co-catalyst, often a halide salt such as tetrabutylammonium (B224687) bromide (TBABr), provides the nucleophile (Br⁻) that initiates the ring-opening of the activated epoxide. researchgate.netnih.gov This step generates an oxyanion intermediate.

Subsequently, the oxyanion attacks a molecule of carbon dioxide, leading to the formation of a halo-substituted carbonate intermediate. The final step is an intramolecular ring-closure, where the oxygen anion displaces the halide to form the five-membered cyclic carbonate ring and regenerate the nucleophilic catalyst. While specific studies focusing solely on this compound are limited, research on analogous compounds like epichlorohydrin (B41342) provides significant insight into the reaction conditions and catalytic performance. tymcdonald.com

Table 1: Catalytic Systems for CO₂ Cycloaddition with Halo-Epoxides

| Epoxide Substrate | Catalyst System | Temperature (°C) | Pressure (kPa) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Epichlorohydrin | 1-(2-hydroxyethyl)-3-methylimidazolium bromide | 90 | 650 | 2 | 94 | tymcdonald.com |

| Epichlorohydrin | Zeolite Imidazolate Framework (ZIF-8) | 100 | 1000 | 24 | ~85 | tymcdonald.com |

| Epichlorohydrin | Urea-functionalized imidazolium (B1220033) polymer (UIIP) | 120 | 2000 | 8 | 98 | tymcdonald.com |

| Propylene Oxide | Zn(II)-arylhydrazone complex / TBABr | 80 | 4000 | 3 | >99 | researchgate.net |

The general mechanism can be summarized in three steps:

Epoxide Activation and Ring-Opening : The catalyst activates the epoxide, followed by nucleophilic attack to open the strained ring. rsc.org

CO₂ Insertion : The resulting intermediate reacts with carbon dioxide. rsc.org

Ring-Closure : An intramolecular cyclization occurs to release the cyclic carbonate product and regenerate the catalyst. rsc.org

Formal [3+1]-Cycloadditions for Functionalized Cyclobutanols

The synthesis of cyclobutane (B1203170) rings is of significant interest in medicinal chemistry, as they serve as rigid, three-dimensional scaffolds and bioisosteres for larger groups like aromatic rings. rsc.org Formal [3+1]-cycloaddition reactions provide a direct route to these four-membered rings. it-hiroshima.ac.jpmasterorganicchemistry.com In this context, this compound can act as the three-carbon building block.

A recently developed method details the formal [3+1]-cycloaddition between epihalohydrins, including epibromohydrin (B142927), and 1,1-diborylalkanes to synthesize 3-borylated cyclobutanols. rsc.orgit-hiroshima.ac.jp These products are particularly useful as the boronic ester (Bpin) and hydroxyl groups serve as versatile synthetic handles for further chemical elaboration. it-hiroshima.ac.jpmdpi.com

The proposed mechanism for this transformation begins with the deprotonation of the 1,1-diborylalkane using a strong base like lithium diisopropylamide (LDA) to form a lithiated α-boryl carbanion. This carbanion then acts as a nucleophile, attacking one of the carbon atoms of the epibromohydrin ring, leading to its opening. it-hiroshima.ac.jp This step generates a lithium alkoxide intermediate. The alkoxide then facilitates an intramolecular cyclization by displacing the bromide ion on the adjacent carbon, forming the four-membered cyclobutane ring. it-hiroshima.ac.jp This process demonstrates high diastereoselectivity, with the stereochemistry of the starting epoxide controlling the stereochemical outcome of the cyclobutanol (B46151) product. it-hiroshima.ac.jp

Table 2: Synthesis of 3-Borylated Cyclobutanols via Formal [3+1]-Cycloaddition

| 1,1-Diborylalkane | Epoxide | Product Yield (%) | Reference |

|---|---|---|---|

| Bis(pinacolato)diborylmethane | Epibromohydrin | 78 | it-hiroshima.ac.jp |

| 1,1-Bis(pinacolato)diborylethane | Epibromohydrin | 66 | it-hiroshima.ac.jp |

| (Phenyl(bis(pinacolato)diboryl)methyl)benzene | Epibromohydrin | 84 | it-hiroshima.ac.jp |

| Bis(pinacolato)diborylmethane | (syn)-1-Bromo-2,3-epoxyhexane | 61 | it-hiroshima.ac.jp |

| Bis(pinacolato)diborylmethane | (anti)-1-Bromo-2,3-epoxy-4-phenylbutane | 65 | it-hiroshima.ac.jp |

Alkylation Reactions Utilizing this compound as an Electrophile

This compound possesses two key features that make it an effective electrophile in alkylation reactions: the strained epoxide ring and the carbon-bromine bond. chemrxiv.orgorganic-chemistry.org The significant ring strain (~13 kcal/mol) of the epoxide makes it susceptible to ring-opening by a wide range of nucleophiles. organic-chemistry.org This reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the electrophilic carbon atoms of the oxirane ring.

In the case of this compound, nucleophilic attack generally occurs at the carbon atom that is not bonded to the bromine, as it is less sterically hindered. organic-chemistry.org This attack leads to the opening of the epoxide ring and the formation of a new carbon-nucleophile bond, resulting in a bromo-substituted alcohol. The reaction results in an inversion of stereochemistry at the carbon center that is attacked. organic-chemistry.org

A variety of nucleophiles can be employed in these alkylation reactions. These are often categorized as "hard" or "soft" nucleophiles and include alkoxides, thiolates, amines, azides, enolates, and organometallic reagents like Grignard or organolithium compounds. organic-chemistry.org The choice of nucleophile allows for the introduction of diverse functional groups into the resulting molecule.

Table 3: Potential Nucleophiles for Alkylation of this compound

| Nucleophile Class | Example Nucleophile | Expected Product Type |

|---|---|---|

| Oxygen Nucleophiles | Alkoxide (RO⁻) | Bromoalkoxy alcohol |

| Nitrogen Nucleophiles | Amine (R₂NH) | Bromoamino alcohol |

| Sulfur Nucleophiles | Thiolate (RS⁻) | Bromoalkylthio alcohol |

| Carbon Nucleophiles | Enolate | γ-Bromo-β-hydroxy ketone |

| Carbon Nucleophiles | Organocuprate (R₂CuLi) | Bromo-substituted secondary alcohol |

| Halogen Nucleophiles | Azide (B81097) (N₃⁻) | Azido bromo alcohol |

Rearrangement Reactions and Proposed Intermediates (e.g., Bromocyclopropanone in Favorskii-type rearrangements)

This compound and its derivatives are known to undergo fascinating rearrangement reactions, providing pathways to structurally diverse molecules. A significant example is the rearrangement that proceeds through a proposed bromocyclopropanone intermediate, a key species also implicated in the Favorskii rearrangement.

Studies involving the epoxidation of bromoallenes with reagents like dimethyldioxirane (B1199080) (DMDO) have shown that the initially formed this compound (also referred to as bromoallene oxide) is unstable and spontaneously rearranges under the reaction conditions. Instead of isolating the this compound, the reaction directly yields α,β-unsaturated carboxylic acids.

Computational and labeling experiments support a detailed mechanistic pathway for this transformation.

This compound Formation : Epoxidation of the bromoallene produces the transient this compound intermediate.

Ring Opening to Oxyallyl Cation : The this compound spontaneously opens to form a bromo-substituted oxyallyl cation. This intermediate is described as a "hidden intermediate" in a concerted transformation.

Formation of Bromocyclopropanone : The oxyallyl cation undergoes a rapid electrocyclic ring closure to form a highly strained bromocyclopropanone intermediate. This step connects the reaction to the Favorskii rearrangement manifold, where cyclopropanones are key intermediates.

Nucleophilic Attack and Ring Opening : The bromocyclopropanone is attacked by a nucleophile present in the reaction mixture, such as water. This leads to the formation of a tetrahedral intermediate.

Rearrangement and Product Formation : The tetrahedral intermediate collapses, opening the three-membered ring to form a more stable carbanion, which is subsequently protonated to yield the final α,β-unsaturated carboxylic acid product.

This mechanistic pathway, which involves an interchange of the carbon atoms of the original allene (B1206475) functional group, highlights the complex and elegant transformations that this compound can undergo.

Applications of Bromooxirane As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The epoxide moiety of bromooxirane serves as a key functional group for introducing specific stereocenters and functionalities, which is crucial in the total synthesis and derivatization of complex bioactive molecules. mdpi.com Organic synthesis aims to construct complex molecules from simpler, readily available starting materials, often involving multiple steps where intermediates are formed. nih.gov

The strategic use of epoxides is central to the synthesis of analogues of several natural products, allowing for modifications that can enhance biological activity or reduce toxicity. nih.govwhiterose.ac.uk

Febrifugine (B1672321) Analogues: Febrifugine is a quinazolinone alkaloid known for its potent antimalarial properties, but its clinical use is hampered by significant liver toxicity. nih.govajpp.in Synthetic efforts have focused on creating analogues with an improved therapeutic profile. nih.govnih.gov A common strategy involves the condensation of a heterocyclic aromatic moiety with a chiral epoxide, which serves as the precursor to the substituted piperidine (B6355638) ring essential for bioactivity. nih.govajpp.in

In one synthetic route, a pyridopyrimidinone derivative is condensed with a protected chiral epoxide to furnish a key alcohol intermediate as a pair of diastereomers. nih.gov This alcohol is a direct result of the epoxide ring-opening and is a crucial handle for further transformations to complete the synthesis of the febrifugine analogue. nih.gov The ability to use epoxides like this compound provides a reliable method for constructing the C-2' and C-3" oxygen functionalities critical for antimalarial action. nih.govajpp.in Research has shown that modifications to the quinazolinone ring are more favorable for developing viable antimalarial candidates, while the piperidine moiety derived from the epoxide appears essential for maintaining potency. ajpp.in

P7C3 Analogues: The P7C3 series of aminopropyl carbazole (B46965) compounds are noted for their neuroprotective effects. nih.gov In the chemical optimization of P7C3, epoxides have been described as "lynchpins" that allow for the rapid assembly of various derivatives. nih.gov The synthesis of these analogues often involves the ring-opening of an epoxide to install the aminopropanol (B1366323) side chain on the carbazole core. The resulting secondary alcohol is a key feature of the molecule and a site for further functionalization. This hydroxyl group can be modified, for instance, by converting it to a fluorine atom, to produce more active compounds like P7C3-A20. nih.gov

Synthesis of Heterocyclic Compounds

The reactivity of this compound is well-suited for the construction of various heterocyclic systems, which are core structures in many pharmaceuticals and functional materials. researchgate.netmdpi.com

The oxazolidinone and 1,2,3-triazole rings are both recognized pharmacophores, and molecules combining these two heterocycles have shown significant antimicrobial activity. researchgate.net this compound (epibromohydrin) is a key starting material in a one-pot reaction to create these linked heterocyclic systems. researchgate.net

The synthesis involves a bromide-catalyzed cycloaddition between an aryl isocyanate and epibromohydrin (B142927) to form the oxazolidinone ring. researchgate.netresearchgate.net The resulting intermediate, which contains a bromomethyl group, can then be converted to an azide (B81097) and subsequently undergo a Huisgen cycloaddition to form the triazole ring. researchgate.net This efficient approach allows for the generation of a library of C-5-substituted triazole-oxazolidinones for biological screening. researchgate.netresearchgate.net

Table 1: Examples of Synthesized Triazole-Oxazolidinone Derivatives

| Compound Name | Starting Materials | Key Reaction Steps | Reference |

| 3-(4-acetyl-phenyl)-5-((1H-1,2,3-triazol-1-yl)methyl)-oxazolidin-2-one | Aryl isocyanate, Epibromohydrin | 1. Bromide-catalyzed cycloaddition2. Huisgen cycloaddition | researchgate.net |

| 5-(bromomethyl)-3-phenyloxazolidin-2-one | Phenyl isocyanate, Epibromohydrin | Bromide-catalyzed cycloaddition |

Cyclic carbonates are valuable compounds with applications as green polar aprotic solvents and as monomers for polymer synthesis. specificpolymers.comnih.gov The most atom-economical method for their synthesis is the cycloaddition of carbon dioxide (CO₂) with epoxides. specificpolymers.commdpi.com This reaction converts the thermodynamically stable CO₂ molecule into a value-added chemical. nih.govmdpi.com

The reaction is typically catalyzed and often requires a nucleophile to initiate the ring-opening of the epoxide. Halide ions, particularly bromide, are effective co-catalysts. The proposed mechanism involves the bromide ion attacking the epoxide, leading to a bromo-alkoxide intermediate. This intermediate then reacts with CO₂, and subsequent intramolecular cyclization yields the cyclic carbonate and regenerates the bromide catalyst. The inherent bromine atom in this compound makes it a particularly interesting substrate for this transformation, as it can potentially influence the reaction mechanism and efficiency.

Triazole-Oxazolidinones

Derivatization Studies of this compound Adducts

When this compound is used as a synthetic building block, its epoxide ring is opened, typically resulting in a secondary alcohol. This hydroxyl group, along with other functionalities, serves as a "handle" for further chemical modifications, allowing for the synthesis of diverse analogues from a common intermediate. researchgate.netrsc.org

The hydroxyl group introduced by the ring-opening of an epoxide precursor is a common site for derivatization through esterification or etherification. These reactions are fundamental in medicinal chemistry for tuning a molecule's properties, such as solubility, stability, and bioavailability.

In the synthesis of complex polyketide natural products, such as polypropionates, epoxide-based approaches are frequently employed. nih.gov For example, a chiral epoxyamide can be subjected to a ring-opening reaction with an organocuprate reagent. The resulting alcohol is then often protected as a silyl (B83357) ether to allow for further synthetic steps on other parts of the molecule. nih.gov Similarly, in the synthesis of febrifugine analogues, the key alcohol intermediate formed from the epoxide is a site for modifications that can impact the final compound's biological activity. nih.gov While not always simple esterification or etherification, these modifications, such as oxidation to a ketone, demonstrate the versatility of the hydroxyl handle for further chemical elaboration. nih.gov

Development of Polymeric Materials and Functionalized Resins (e.g., Crosslinked Polyamine Resins)

The bifunctional nature of this compound, possessing both a reactive epoxide ring and a bromine atom, makes it a theoretically interesting building block for the synthesis of functionalized polymers and resins. The epoxide group can undergo ring-opening polymerization or react with nucleophiles like amines, while the bromo group can serve as a site for subsequent modification or crosslinking. However, detailed research findings specifically documenting the use of this compound for the development of polymeric materials and functionalized resins, particularly crosslinked polyamine resins, are not extensively available in the public domain.

The general principles of epoxy chemistry provide a framework for how this compound could theoretically be employed. Epoxy resins are commonly cured or crosslinked using polyfunctional amines. wikipedia.orgthreebond.co.jpnadkarnispc.com This curing process involves the reaction of the active hydrogen atoms on the amine groups with the epoxide ring, leading to the formation of a three-dimensional thermosetting polymer network. wikipedia.org The properties of the final cured resin, such as its mechanical strength, thermal stability, and chemical resistance, are highly dependent on the chemical structure of both the epoxy monomer and the amine curing agent. acs.orgresearchgate.net

In a hypothetical scenario, this compound could be utilized in several ways to create functional polymeric materials:

As a primary monomer: this compound could potentially undergo ring-opening polymerization to form a polyether backbone with pendant bromomethyl groups. These bromo groups would then be available for post-polymerization modification, including crosslinking with polyamines. This approach would lead to a resin where the crosslinks are formed via nucleophilic substitution of the bromine atoms by the amine groups.

As a functional comonomer: this compound could be copolymerized with other epoxy monomers to introduce bromo functionalities into the polymer backbone. These functionalities could then be used to impart specific properties or as handles for further chemical reactions.

As a crosslinking agent for polyamine polymers: A pre-existing polyamine polymer or resin could be functionalized and crosslinked by reacting it with this compound. In this case, the amine groups of the polymer would react with the epoxide ring of this compound, leading to the formation of crosslinks and incorporating a bromo-functional group at the crosslinking point.

While these pathways are chemically plausible, the lack of specific research data on the use of this compound in these applications means that detailed experimental conditions, characterization of the resulting polymers, and performance data are not available. For instance, studies on the synthesis of polyamine-based scavenger resins have utilized other reactive molecules like chloromethylated polystyrene or glycidyl (B131873) methacrylate (B99206) to achieve functionalization and crosslinking. scirp.org Similarly, research on functionalized polymers often involves other bromo-containing monomers or different "click" chemistry approaches.

The following table provides a hypothetical illustration of the types of data that would be necessary to fully evaluate the potential of this compound in creating crosslinked polyamine resins. It is important to note that this table is based on general knowledge of polymer chemistry and is not derived from specific experimental results involving this compound.

Hypothetical Data for this compound-Crosslinked Polyamine Resin

| Property | Hypothetical Value/Observation | Significance |

| Reactants | ||

| Polyamine Type | Linear Polyethyleneimine (LPEI) | The structure of the polyamine backbone influences the final resin properties. |

| This compound:Amine Ratio | 1:2 (molar) | Stoichiometry affects the degree of crosslinking and final polymer characteristics. |

| Reaction Conditions | ||

| Solvent | Dimethylformamide (DMF) | A suitable solvent is needed to dissolve the reactants and facilitate the reaction. |

| Temperature | 80 °C | Temperature influences the reaction rate of both epoxide ring-opening and nucleophilic substitution. |

| Reaction Time | 24 hours | Sufficient time is required to achieve a high degree of crosslinking. |

| Resin Properties | ||

| Gel Content | >95% | Indicates the extent of crosslinking and the formation of an insoluble network. |

| Swelling Ratio in Water | 150% | Measures the resin's capacity to absorb water, which is important for applications like sorbents. |

| Thermal Stability (TGA) | Decomposition onset > 250 °C | Determines the temperature at which the resin begins to degrade. |

| Mechanical Strength | Moderate | The crosslink density and the nature of the polymer backbone would dictate the material's rigidity and toughness. |

The successful development of such resins would require systematic investigation into the reaction kinetics, optimization of reaction conditions, and thorough characterization of the resulting materials. Future research could explore the synthesis and properties of these hypothetical materials, potentially unlocking new applications for this compound as a versatile synthetic building block in polymer chemistry.

Computational and Theoretical Chemistry Studies of Bromooxirane

Quantum Chemical Calculations for Conformational Analysis and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable for understanding the fundamental properties of bromooxirane. nih.gov These calculations provide insights into the molecule's most stable three-dimensional arrangements (conformational analysis) and the distribution of its electrons (electronic structure). iupac.org

Conformational analysis through quantum chemistry involves calculating the potential energy of the molecule as a function of its geometry, particularly the torsion angles. mdpi.com For a molecule like this compound, this would involve mapping the energy changes associated with the rotation around the C-C and C-Br bonds to identify the lowest energy conformers. Methods like the Linear Combination of Atomic Orbitals (LCAO) can determine the most stable conformations, such as gauche or trans forms, which is crucial as the conformation can significantly influence the molecule's reactivity. researchgate.net A study on bicalutamide, for instance, used quantum chemical calculations to identify multiple conformers and found that their stability was influenced by intramolecular hydrogen bonds. mdpi.com

Electronic structure calculations reveal key properties such as charge distribution, dipole moment, and the energies of molecular orbitals (HOMO and LUMO). fortunejournals.com These properties are critical for predicting how this compound will interact with other molecules. For example, DFT calculations have been used to support the identification of this compound as a product in the ozonolysis of vinyl bromide. researchgate.net Modern approaches even utilize multi-task machine learning trained on quantum chemistry data to predict electronic structures with nearly the accuracy of high-level methods like CCSD(T) but at a fraction of the computational cost. arxiv.org

Table 1: Representative Data from Quantum Chemical Calculations for Conformational and Electronic Analysis

| Computational Method | Calculated Property | Significance for this compound |

|---|---|---|

| DFT (e.g., B3LYP/6-311++G(d,p)) | Relative Conformational Energies (ΔG) | Identifies the most stable spatial arrangement (e.g., gauche vs. anti-periplanar) of the bromine and oxygen atoms. mdpi.com |

| DFT, MP2 | Geometrical Parameters | Predicts bond lengths (C-C, C-O, C-Br) and bond angles for the lowest energy conformer. nih.gov |

| DFT | Dipole Moment | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| NBO Analysis (Natural Bond Orbital) | Atomic Charges | Determines the partial charges on each atom, indicating sites susceptible to nucleophilic or electrophilic attack. |

| DFT | HOMO-LUMO Energies | Calculates the energies of the highest occupied and lowest unoccupied molecular orbitals, which is key to understanding its reactivity in chemical reactions. |

Molecular Dynamics Simulations for Reactivity and Solvation Effects

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. ebsco.com These simulations provide a detailed, dynamic picture of chemical processes, including reactivity and the influence of the surrounding environment (solvation). ebsco.comchemrxiv.org

For studying reactivity, specialized reactive MD simulations can be employed. These methods go beyond traditional MD, which uses fixed bonding, by allowing for the formation and breaking of chemical bonds. chemrxiv.orgrsc.org One approach involves replacing standard harmonic bond potentials with reactive potentials like the Morse potential, which accurately describes bond dissociation. nih.govarxiv.org This allows for the simulation of chemical reactions and the prediction of how factors like vibrational energy or collision energy can enhance reactivity. ebsco.com

Solvation effects, or the influence of a solvent on a solute's behavior, are critical for understanding reactions in a realistic chemical environment. numberanalytics.com MD simulations can model these effects either explicitly, by including a large number of solvent molecules, or implicitly, using a continuum model that represents the solvent as a medium with a given dielectric constant. ed.ac.uknih.gov Implicit solvation models, which can be incorporated into density-functional theory frameworks, offer a computationally efficient way to account for the effects of cavitation, dispersion, and the dielectric response of the solvent. osti.gov Studies on biomolecules show that the solvent environment profoundly affects molecular interactions, stability, and binding, all of which are driven by changes in solvation free energy. mpg.de

Table 2: Applications of Molecular Dynamics Simulations in Studying this compound

| Simulation Type | Property Investigated | Key Insights for this compound |

|---|---|---|

| Reactive MD (e.g., with IFF-R or MS-RMD) | Reaction Dynamics | Simulates bond-breaking and bond-forming events to elucidate reaction mechanisms, such as ring-opening or substitution reactions. chemrxiv.orgnih.gov |

| DFT-MD with Explicit Solvent | Solvation Structure | Reveals the specific arrangement of solvent molecules (e.g., water) around this compound, identifying key interactions like hydrogen bonds. ed.ac.uk |

| MD with Implicit Solvent (e.g., PCM) | Solvation Free Energy | Calculates the thermodynamic stability of this compound in different solvents, predicting its solubility and the effect of solvent polarity on reaction barriers. ed.ac.ukosti.gov |

| MD with Enhanced Sampling (e.g., Metadynamics) | Free Energy Surface | Maps the energy landscape of conformational changes or reactions that occur on longer timescales, identifying stable states and transition barriers. ed.ac.uk |

Prediction of Reaction Pathways and Transition States

A central goal of computational chemistry is to elucidate the detailed mechanism of a chemical reaction. This involves mapping the reaction pathway, which is the sequence of structural changes that transform reactants into products, and identifying the transition state (TS)—the highest energy point along this path. numberanalytics.com

Computational modeling is exceptionally well-suited for this task. By calculating the potential energy surface, researchers can identify stable intermediates and the fleeting, high-energy transition states that connect them. mit.edu A notable example is the computational study of the conversion of bromoallenes into α,β-unsaturated carboxylic acids, which proceeds through a proposed bromoallene oxide intermediate, a structure related to this compound. rsc.org In this study, calculations revealed a reaction pathway involving a dyotropic rearrangement. An intrinsic reaction coordinate (IRC) analysis confirmed that the calculated transition state (TS2) correctly connects the reactant and product structures. rsc.org Such calculations are also vital in understanding product distributions; for instance, theoretical studies on the ozonolysis of vinyl bromide helped explain why bromoacetaldehyde (B98955) is the major product over the thermodynamically more stable acetyl bromide, pointing to kinetic control determined by the transition state energies. researchgate.net

Modern automated workflows can now perform transition state searches with minimal user input, making these complex calculations more accessible for a wide variety of organic reactions. researchgate.net

Table 3: Example of a Calculated Reaction Pathway for a Bromoallene Oxide Rearrangement

| Species in Reaction Pathway | Description | Calculated Relative Energy (kcal/mol) |

|---|---|---|

| Reactant (A) | Bromoallene oxide (R=H) | 26.8 |

| Reactant (B) | Bromoallene oxide conformer (R=H) | 27.3 |

| Transition State (TS2) | Represents the concerted transformation of A or B to E | Higher than reactants (barrier) |

| "Hidden Intermediates" (C/D) | Transient bromocyclopropanone-like structures | - |

| Product (E) | Result of the dyotropic rearrangement | Lower than reactants |

Data derived from the computational modeling of the rearrangement of a bromoallene oxide, a related system to this compound, as described in scientific literature. rsc.org

Machine Learning Applications in this compound-Related Chemical Space Exploration

The intersection of machine learning (ML) and chemistry is rapidly advancing the exploration of chemical space—the vast set of all possible molecules. nih.govnih.gov For a molecule like this compound, ML can be used to navigate this space to discover new derivatives with desired properties, predict reactivity, and accelerate complex calculations. researchgate.net

One key application is the use of generative models. Trained on large databases of existing molecules, these deep learning models can generate novel molecular structures that are chemically valid. nih.govresearchgate.net This approach could be used to create a virtual library of this compound analogs for further study. Another powerful technique is active learning, where an ML model is iteratively trained on data from more expensive physics-based calculations (like docking scores or free energy calculations). schrodinger.com This allows for the rapid screening of ultra-large virtual libraries to identify molecules with high predicted potency or other desirable properties at a fraction of the time and cost of brute-force screening. schrodinger.com

ML is also transforming the study of chemical reactions. Models are being developed that can predict reaction outcomes and even find the structures of transition states in seconds, a task that can take days with traditional quantum chemical methods. mit.edunih.gov By learning from databases of calculated reactions, ML can predict reaction energies across a vast reaction space, enabling the automated construction of complex reaction networks involving intermediates like this compound. nih.gov

Table 4: Machine Learning Applications in this compound Research

| Machine Learning Method | Purpose | Potential Application for this compound |

|---|---|---|

| Generative Adversarial Networks (GANs) / Variational Autoencoders (VAEs) | Chemical Space Exploration | Design and enumerate novel, synthetically feasible analogs of this compound with potentially new properties. nih.govresearchgate.net |

| Active Learning Glide / FEP+ | High-Throughput Virtual Screening | Efficiently screen millions of this compound-related compounds against a biological target to identify potential hits. schrodinger.com |

| Graph Neural Networks (GNNs) | Property Prediction | Rapidly predict quantum mechanical properties (e.g., energy, electronic structure) for new this compound derivatives without running full DFT calculations. arxiv.org |

| ML-based Transition State Search | Reaction Mechanism Elucidation | Quickly predict the transition state structures for reactions involving this compound, accelerating the mapping of reaction pathways. mit.edunih.gov |

Analytical Methodologies for Bromooxirane Research

Spectroscopic Characterization Techniques

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone in the analysis of bromooxirane. Various spectroscopic methods offer non-destructive and highly detailed information about molecular structure, functional groups, and reaction dynamics.

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. utdallas.edu By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique "fingerprint" of a compound. utdallas.edu For this compound, IR spectroscopy is instrumental in identifying the characteristic vibrational frequencies of the epoxide ring and the carbon-bromine (C-Br) bond.

The presence or absence of specific functional groups can be readily determined, and the technique is sensitive enough to provide a molecular fingerprint for sample comparison. utdallas.edu While IR spectroscopy does not provide a complete molecular structure, it offers valuable information about the molecular fragments present. utdallas.edu In the context of reaction monitoring, changes in the IR spectrum over time can be used to track the disappearance of reactants and the appearance of products. For instance, monitoring the characteristic absorption bands of this compound can indicate its consumption during a chemical transformation. americanpharmaceuticalreview.com

Table 1: Characteristic IR Absorption Frequencies for Relevant Functional Groups

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Epoxide | C-O stretch | 1250 |

| C-C stretch | 950-810 | |

| C-H stretch | 3050-2990 | |

| Haloalkane | C-Br stretch | 690-515 |

| Alcohol | O-H stretch (broad) | 3500-3200 |

| Alkene | C=C stretch | 1680-1640 |

Data sourced from general principles of IR spectroscopy. vscht.czlibretexts.orglibretexts.org

Raman spectroscopy, another form of vibrational spectroscopy, offers complementary information to IR spectroscopy. mt.com It relies on the inelastic scattering of monochromatic light, usually from a laser. mt.com A key advantage of Raman spectroscopy is its suitability for in-situ and real-time reaction monitoring, including in aqueous systems and for observing low-frequency modes that provide insight into the molecular backbone and crystal lattice structure. mt.commdpi.com

In the study of reactions involving this compound, Raman spectroscopy can be used to monitor the change in concentration of reactants and products in real-time without the need for sampling. americanpharmaceuticalreview.com For example, the disappearance of the C-Br bond's Raman signal can be tracked to follow the progress of a reaction. americanpharmaceuticalreview.com This technique is particularly valuable for studying reactions with unstable intermediates or those that are difficult to monitor by offline methods. americanpharmaceuticalreview.com The use of fiber-optic probes allows for direct immersion into the reaction vessel, providing a continuous stream of data. americanpharmaceuticalreview.commdpi.com

Table 2: Application of Raman Spectroscopy in Reaction Monitoring

| Parameter Monitored | Spectroscopic Change | Application |

|---|---|---|

| Reactant Concentration | Decrease in intensity of characteristic Raman bands (e.g., C-Br stretch) | Reaction kinetics, endpoint determination |

| Product Formation | Increase in intensity of new characteristic Raman bands | Mechanistic studies, yield estimation |

| Intermediate Species | Transient appearance and disappearance of specific Raman bands | Elucidation of reaction pathways |

Information based on principles of Raman spectroscopy for reaction monitoring. americanpharmaceuticalreview.commt.comoxinst.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of organic molecules. jchps.comnih.gov It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. jchps.com ¹H and ¹³C NMR are the most common types used for organic compounds like this compound, providing information about the chemical environment, connectivity, and relative numbers of different types of protons and carbon atoms. jchps.comnih.gov

For this compound, NMR spectroscopy can definitively confirm the connectivity of the atoms, including the stereochemistry of the epoxide ring. Advanced 2D-NMR techniques can further elucidate complex structural features and intermolecular interactions. researchgate.netresearchgate.net In addition to structural analysis, NMR can be used to study reaction kinetics by acquiring spectra at different time points during a reaction. The integration of signals corresponding to reactants and products allows for the quantification of their relative concentrations over time.

Table 3: Expected ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Environment | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| Hα (cis to Br) | Adjacent to oxygen and bromine on the same side | ~3.0 - 3.5 |

| Hα (trans to Br) | Adjacent to oxygen and on the opposite side of bromine | ~2.8 - 3.2 |

| Hβ | Adjacent to oxygen | ~2.5 - 2.9 |

Note: These are estimated values and can vary based on the solvent and other experimental conditions. Data is based on general principles of NMR spectroscopy.

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy states. thermofisher.com While saturated compounds like this compound itself may not have strong absorptions in the UV-Vis range, this technique becomes highly valuable when this compound reacts with a chromophoric species or when a product of the reaction is a chromophore. researchgate.net

By monitoring the change in absorbance at a specific wavelength over time, the rate of the reaction can be determined. thermofisher.comyoutube.com This method is particularly useful for studying reaction kinetics because it allows for continuous monitoring of the concentration of a light-absorbing species. researchgate.netntnu.nospectroscopyonline.com The data obtained can be used to determine the order of the reaction and calculate the rate constant. thermofisher.com

Table 4: Principles of UV-Vis Spectroscopy for Kinetic Analysis

| Kinetic Parameter | Method of Determination |

|---|---|

| Reaction Rate | Monitoring the change in absorbance of a chromophoric reactant or product over time. |

| Rate Constant (k) | Determined from the slope of a plot of absorbance vs. time (for zero-order), ln(absorbance) vs. time (for first-order), or 1/absorbance vs. time (for second-order). |

| Reaction Order | Determined by fitting the experimental data to the integrated rate laws for different orders. |

Based on the principles of chemical kinetics and UV-Vis spectroscopy. thermofisher.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Kinetics

Chromatographic Separation and Analysis in Reaction Studies

Chromatographic techniques are essential for separating the components of a reaction mixture, allowing for their individual identification and quantification. wikipedia.org These methods are particularly crucial when multiple products are formed or when unreacted starting materials need to be quantified.

Gas chromatography (GC) is well-suited for the analysis of volatile compounds like this compound and its reaction products. researchgate.nethzdr.de In GC, the sample is vaporized and passed through a column with a stationary phase. cdc.govresearch-solution.com The separation is based on the differential partitioning of the components between the mobile gas phase and the stationary phase. researchgate.net By coupling a GC instrument with a mass spectrometer (GC-MS), not only can the components be separated, but they can also be identified based on their mass spectra. hzdr.de For non-volatile products, high-performance liquid chromatography (HPLC) is the method of choice. chromatographyonline.comunco.edu HPLC separates components based on their interactions with a solid stationary phase and a liquid mobile phase. unco.edu Derivatization may sometimes be necessary to enhance the detectability of certain analytes. research-solution.comunco.edu

Table 5: Chromatographic Methods for this compound Reaction Analysis

| Technique | Principle | Application in this compound Research |

|---|---|---|

| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. researchgate.net | Analysis of this compound and other volatile reactants and products. hzdr.decdc.gov |

| High-Performance Liquid Chromatography (HPLC) | Separation of compounds in a liquid mobile phase. unco.edu | Analysis of less volatile or thermally labile products. chromatographyonline.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Combines the separation power of GC with the identification capabilities of mass spectrometry. hzdr.de | Separation and structural identification of unknown reaction products. |

Information compiled from sources on chromatographic techniques. researchgate.nethzdr.decdc.govchromatographyonline.comunco.edu

Q & A

Q. What are the critical safety protocols for handling Bromooxirane in laboratory experiments?

- Methodological Answer : this compound, like other brominated epoxides, requires stringent safety measures due to potential reactivity and toxicity. Key protocols include:

- Personal Protective Equipment (PPE) : Use impervious gloves (nitrile or neoprene), safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of vapors, as exposure can irritate respiratory systems .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid water to prevent uncontrolled reactions .

- Emergency Procedures : Immediate rinsing of affected areas with water for 15+ minutes and medical consultation for exposure incidents .

Q. How should researchers design a synthesis protocol for this compound derivatives?

- Methodological Answer : Synthesis design should follow these steps:

- Reagent Selection : Use brominating agents (e.g., NBS in epoxide systems) under controlled conditions to avoid side reactions .

- Reaction Monitoring : Employ TLC or GC-MS to track intermediate formation and purity .

- Purification : Utilize column chromatography or distillation to isolate products, ensuring characterization via NMR (¹H/¹³C) and IR spectroscopy .

Table 1 : Example Synthesis Parameters

| Step | Conditions | Monitoring Method |

|---|---|---|

| Bromination | 0°C, anhydrous DCM, NBS | TLC (Hexane:EA) |

| Epoxide Formation | RT, 12 hrs, stirring | GC-MS |

Q. What are the best practices for characterizing this compound’s physicochemical properties?

- Methodological Answer : Prioritize the following:

- Spectroscopic Analysis : Confirm structure via ¹H NMR (δ 3.5–4.5 ppm for epoxide protons) and FT-IR (C-O-C stretch ~1250 cm⁻¹) .

- Thermal Stability : Conduct DSC/TGA to assess decomposition temperatures .

- Solubility Profiling : Test in polar (e.g., DMSO) and nonpolar solvents (e.g., hexane) to guide reaction solvent selection .

Advanced Research Questions

Q. How can contradictory data on this compound’s reactivity under varying pH conditions be resolved?

- Methodological Answer : Contradictions often arise from uncontrolled variables. Address them by:

- Iterative Experimentation : Systematically vary pH (e.g., 2–12) while holding temperature, solvent, and concentration constant .

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in epoxide) to track reaction pathways via mass spectrometry .

- Statistical Validation : Apply ANOVA to confirm significance of observed trends .

Example Workflow :

Hypothesis → Controlled variable testing → Mechanistic analysis → Statistical validation

What frameworks are effective for formulating hypothesis-driven research questions about this compound’s biological activity?

- Methodological Answer : Use structured frameworks to ensure rigor:

- PICO Framework :

- Population : Target enzyme/receptor (e.g., cytochrome P450).

- Intervention : this compound exposure at IC₅₀ concentrations.

- Comparison : Wild-type vs. mutant enzyme activity.

- Outcome : Inhibition kinetics .

- FINER Criteria : Ensure feasibility, novelty, and relevance (e.g., exploring this compound as a protease inhibitor) .

Q. How can researchers address discrepancies in computational vs. experimental data for this compound’s reaction mechanisms?

- Methodological Answer :

- Benchmarking : Compare DFT/MD simulations with experimental kinetic data (e.g., Arrhenius plots) to identify model inaccuracies .

- Sensitivity Analysis : Vary computational parameters (e.g., solvent dielectric constant) to align with empirical observations .

- Collaborative Validation : Cross-verify results with independent labs to rule out methodological bias .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to determine EC₅₀/IC₅₀ values .

- Error Propagation : Calculate confidence intervals for replicate experiments (n ≥ 3) .

Table 2 : Example Analysis Output

| Concentration (µM) | Response (%) | SEM |

|---|---|---|

| 10 | 25 ± 3 | 1.2 |

| 50 | 75 ± 5 | 2.1 |

Q. How should researchers evaluate the environmental impact of this compound leakage in lab settings?

- Methodological Answer :

- Ecotoxicity Assays : Use Daphnia magna or algal models to assess LC₅₀ values .

- Degradation Studies : Monitor hydrolysis rates under ambient vs. extreme conditions (pH, UV exposure) .

- Regulatory Alignment : Compare results with EPA/REACH thresholds for brominated compounds .

Literature & Resource Management

Q. What strategies optimize literature reviews for this compound-related studies?

- Methodological Answer :

- Keyword Optimization : Combine terms (e.g., "this compound synthesis" AND "epoxide reactivity") in databases like SciFinder .

- Citation Chaining : Use seminal papers (e.g., foundational epoxide studies) to trace forward/backward citations .

- Source Validation : Prioritize peer-reviewed journals over preprint repositories .

Q. How can researchers ensure methodological reproducibility in this compound experiments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.